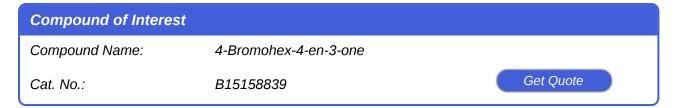


## An In-depth Technical Guide to 4-Bromohex-4en-3-one

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical compound **4-Bromohex-4-en-3-one**, including its chemical structure, nomenclature, and pertinent chemical data. Due to the limited availability of experimental data for this specific compound in public databases, this guide also presents data for analogous compounds and outlines a plausible synthetic protocol.

### **IUPAC Name and Chemical Structure**

The systematic IUPAC name for the compound is **4-Bromohex-4-en-3-one**.

The structure is defined as follows:

- Parent Chain: A six-carbon chain, indicated by "hex-".
- Principal Functional Group: A ketone at the third carbon position, denoted by "-3-one". The
  numbering of the carbon chain starts from the end that gives the ketone the lowest possible
  number.
- Unsaturation: A carbon-carbon double bond between the fourth and fifth carbons, indicated by "-4-en-".
- Substituent: A bromine atom attached to the fourth carbon, denoted by "4-Bromo-".



## **Stereoisomerism**

The presence of a double bond at the C4-C5 position allows for the existence of two geometric isomers: (E)-**4-Bromohex-4-en-3-one** and (Z)-**4-Bromohex-4-en-3-one**. The (E) and (Z) configurations are determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bond carbons.

- At C4: The substituents are a bromine atom and a carbonyl group (-C(=O)CH2CH3).
   Bromine has a higher priority than the carbonyl group.
- At C5: The substituents are a methyl group (-CH3) and a hydrogen atom. The methyl group has a higher priority than the hydrogen atom.

The two isomers are:

- (E)-**4-Bromohex-4-en-3-one**: The higher priority groups (Bromine at C4 and the methyl group at C5) are on opposite sides of the double bond.
- (Z)-**4-Bromohex-4-en-3-one**: The higher priority groups are on the same side of the double bond.

## **Physicochemical and Spectroscopic Data**

As of this writing, specific experimental data for **4-Bromohex-4-en-3-one** is not readily available in public chemical databases. However, we can infer expected properties and present computed data alongside data from analogous compounds.

## **Computed Physicochemical Properties**

The following table summarizes computed data for 4-Bromohex-4-en-3-one (C<sub>6</sub>H<sub>9</sub>BrO).[1]



Property	Value
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO
Molecular Weight	177.04 g/mol
Exact Mass	175.98368 Da
XLogP3-AA	2.1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Topological Polar Surface Area	17.1 Ų
Complexity	116

## **Expected Spectroscopic Characteristics**

Based on the structure, the following spectroscopic characteristics can be anticipated:

- Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1685-1666 cm<sup>-1</sup> corresponding to the C=O stretching of an α,β-unsaturated ketone.[2] Another significant absorption should appear around 1600-1650 cm<sup>-1</sup> for the C=C stretching.
- ¹H NMR Spectroscopy: Signals for the ethyl group protons (a triplet and a quartet), the methyl group protons (a doublet), and a vinylic proton would be expected. The chemical shift of the vinylic proton at C5 would be influenced by the adjacent bromine and carbonyl group.
- 13C NMR Spectroscopy: A signal for the carbonyl carbon is expected around 190-200 ppm. Signals for the double-bond carbons (C4 and C5) and the carbons of the ethyl and methyl groups would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2
  peak of nearly equal intensity, which is characteristic of a compound containing one bromine
  atom. Common fragmentation patterns for ketones, such as alpha cleavage, would also be
  expected.[2]



## **Experimental Protocols: Proposed Synthesis**

 $\alpha$ -Bromo- $\alpha$ , $\beta$ -unsaturated carbonyl compounds are valuable intermediates in organic synthesis. [3] A plausible method for the synthesis of **4-Bromohex-4-en-3-one** is the direct bromination of the corresponding  $\alpha$ , $\beta$ -unsaturated ketone, hex-4-en-3-one.

# Synthesis of 4-Bromohex-4-en-3-one from Hex-4-en-3-one

A modern and efficient method for this transformation involves using N-bromosuccinimide (NBS) in the presence of a base.[3][4]

Reaction: Hex-4-en-3-one + NBS → 4-Bromohex-4-en-3-one + Succinimide

#### **Detailed Protocol:**

- Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-4-en-3-one (1 equivalent) in anhydrous dichloromethane (DCM).
- Addition of Base: Add potassium carbonate (K2CO3, 1.5 equivalents) to the solution.
- Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 1.1 equivalents) and triethylamine trihydrobromide (Et₃N·3HBr, 1.1 equivalents) in anhydrous DCM.
- Reaction Execution: Cool the flask containing the enone and base to 0 °C using an ice bath.
   Slowly add the brominating agent solution dropwise to the reaction mixture over 30 minutes.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).



• Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired **4-Bromohex-4-en-3-one**.

# Visualizations Proposed Synthetic Pathway

The following diagram illustrates the proposed one-step synthesis of **4-Bromohex-4-en-3-one** from its precursor, hex-4-en-3-one.

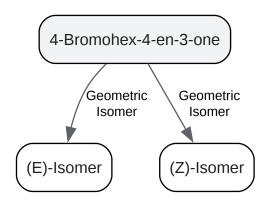


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Caption: Synthetic route to 4-Bromohex-4-en-3-one.

## **Logical Relationship of Stereoisomers**

This diagram shows the relationship between the parent compound and its geometric isomers.



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Caption: Isomeric forms of 4-Bromohex-4-en-3-one.



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